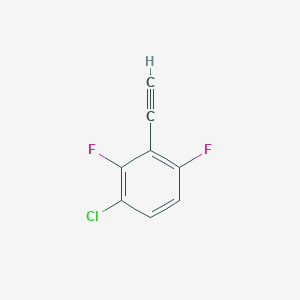

1-Chloro-3-ethynyl-2,4-difluorobenzene

Description

Properties

Molecular Formula |

C8H3ClF2 |

|---|---|

Molecular Weight |

172.56 g/mol |

IUPAC Name |

1-chloro-3-ethynyl-2,4-difluorobenzene |

InChI |

InChI=1S/C8H3ClF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |

InChI Key |

FCDLVWOQTMWSPS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1F)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Chemical Space of C8H3ClF2: A Technical Guide for Drug Discovery Professionals

Introduction: Defining the C8H3ClF2 Building Block

In the landscape of modern medicinal chemistry, precision is paramount. The molecular formula C8H3ClF2 does not represent a singular, universally recognized entity but rather a class of constitutional isomers, each with a unique spatial arrangement of its constituent atoms and, consequently, distinct physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and utilizing building blocks derived from this formula.

The strategic incorporation of fluorine and chlorine into small molecules is a cornerstone of contemporary drug design, offering medicinal chemists powerful tools to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5][6][7][8] Building blocks with the C8H3ClF2 framework, most plausibly derivatives of a styrene or a related C8 aromatic scaffold, are of significant interest for introducing unique halogenation patterns into drug candidates.

For the purpose of this guide, we will focus our discussion on a representative and synthetically plausible isomer: 4-chloro-2,3-difluorostyrene . The principles and methodologies discussed herein are broadly applicable to other isomers within the C8H3ClF2 family.

Core Physicochemical Properties

Regardless of the specific isomeric form, any compound with the molecular formula C8H3ClF2 will share the same fundamental molecular weight. A precise understanding of this property is critical for mass spectrometry analysis, reaction stoichiometry, and purity assessment.

| Property | Value |

| Molecular Formula | C8H3ClF2 |

| Molecular Weight | 172.56 g/mol |

| Exact Mass | 171.9840 g/mol |

The specific arrangement of the chloro and difluoro substituents on the aromatic ring will significantly influence other key properties such as dipole moment, boiling point, solubility, and crystal packing.

The Strategic Value of Chlorodifluoro Aromatic Building Blocks in Medicinal Chemistry

The inclusion of both chlorine and fluorine atoms on an aromatic scaffold is a sophisticated strategy in drug design. These halogens are not mere placeholders; they exert profound electronic and steric effects that can be leveraged to overcome common challenges in drug development.[4][9]

Key Advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at sites susceptible to oxidative metabolism can significantly enhance the metabolic stability of a drug candidate.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a compound's ionization state at physiological pH and improving cell permeability.[5]

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity and target selectivity.[7]

-

Lipophilicity Tuning: The introduction of halogens provides a mechanism to fine-tune a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and plasma protein binding.

-

Conformational Control: The steric bulk of the chlorine atom, combined with the electronic effects of the fluorine atoms, can influence the preferred conformation of a molecule, which can be exploited to favor a bioactive conformation.

The specific substitution pattern of the C8H3ClF2 isomer is a critical consideration. For our representative molecule, 4-chloro-2,3-difluorostyrene, the ortho-difluoro motif can induce specific conformational preferences in substituents at the vinyl group, while the para-chloro position offers a site for further functionalization or can influence interactions within a protein binding pocket.

Synthetic Considerations and Methodologies

The synthesis of a specific C8H3ClF2 isomer like 4-chloro-2,3-difluorostyrene requires a multi-step approach, leveraging established transformations in aromatic chemistry. The following workflow outlines a plausible synthetic route, starting from a commercially available starting material.

Sources

- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 3. 7 constitutional isomers of molecular formula C3H2F2, C3H2Cl2, C3H2Br2 & C3H2I2 condensed structural formula skeletal formula, IUPAC names, positional isomers, functional group isomerism isomers of C3H2F2 C3H2Cl2 C3H2Br2 C3H2I2 uses properties applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. scilit.com [scilit.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Chloro-3-ethynyl-2,4-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-chloro-3-ethynyl-2,4-difluorobenzene, a halogenated phenylacetylene derivative with significant potential in medicinal chemistry and materials science. Due to its likely status as a novel compound, this document focuses on its fundamental identifiers, a robust and plausible synthetic route, and its anticipated utility in the development of new therapeutic agents.

Core Molecular Identifiers

The chemical structure of 1-chloro-3-ethynyl-2,4-difluorobenzene is defined by a benzene ring substituted with one chlorine atom, two fluorine atoms, and a terminal alkyne (ethynyl group). Based on its IUPAC name, the following canonical identifiers have been determined:

| Identifier | Value |

| SMILES | C#Cc1c(F)c(F)cc(Cl)c1 |

| InChIKey | ZJCDHMLTCRAPRU-UHFFFAOYSA-N |

The arrangement of these functional groups imparts a unique electronic and steric profile, making it an attractive scaffold for molecular design.

Caption: 2D structure of 1-chloro-3-ethynyl-2,4-difluorobenzene.

Plausible Synthetic Pathway: Sonogashira Coupling

The introduction of an ethynyl group onto an aryl halide is efficiently achieved through the Sonogashira coupling reaction.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.[1]

A logical and practical approach to synthesize 1-chloro-3-ethynyl-2,4-difluorobenzene involves the selective coupling of a suitable dihalogenated precursor with a protected alkyne, followed by deprotection. The commercially available 1,3-dichloro-2,4-difluorobenzene serves as an excellent starting material for this purpose.[2][3] The Sonogashira reaction generally exhibits higher reactivity with aryl iodides and bromides compared to chlorides. However, with the appropriate choice of catalyst and ligands, the coupling of aryl chlorides can be effectively performed. A more reactive starting material would be 1-chloro-2,4-difluoro-3-iodobenzene , which would allow for a more facile Sonogashira coupling.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for 1-chloro-3-ethynyl-2,4-difluorobenzene.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for Sonogashira couplings of aryl chlorides. Optimization may be required.

Reaction: Sonogashira coupling of 1,3-dichloro-2,4-difluorobenzene with trimethylsilylacetylene.

Materials:

-

1,3-Dichloro-2,4-difluorobenzene (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous toluene (solvent)

Procedure:

-

To a dry, nitrogen-purged Schlenk flask, add 1,3-dichloro-2,4-difluorobenzene, Pd(PPh₃)₄, and CuI.

-

Add anhydrous toluene, followed by triethylamine.

-

Stir the mixture at room temperature for 10 minutes.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate, 1-chloro-2,4-difluoro-3-((trimethylsilyl)ethynyl)benzene.

Deprotection:

-

Dissolve the purified intermediate in methanol.

-

Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, 1-chloro-3-ethynyl-2,4-difluorobenzene.

Scientific Rationale and Causality

The choice of the Sonogashira coupling is predicated on its high efficiency in forming C(sp²)-C(sp) bonds. The use of a copper(I) co-catalyst is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex in the catalytic cycle. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The use of a trimethylsilyl (TMS) protecting group on the alkyne prevents its self-coupling (Glaser coupling), a common side reaction.

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Potential Applications in Drug Discovery

The unique combination of chloro, fluoro, and ethynyl functional groups on a benzene ring makes 1-chloro-3-ethynyl-2,4-difluorobenzene a highly valuable building block for drug discovery.

-

Metabolic Stability: The fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Binding Affinity: The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.

-

Bioavailability: The lipophilicity introduced by the halogen atoms can improve a molecule's ability to cross cell membranes, thus enhancing its bioavailability.

-

Synthetic Handle: The terminal alkyne is a versatile functional group that can be used for further modifications through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments or biomolecules.

This structural motif is found in various classes of bioactive molecules, and its incorporation into new chemical entities is a promising strategy for the development of novel therapeutics.

Conclusion

While 1-chloro-3-ethynyl-2,4-difluorobenzene is not a readily available compound, this guide provides a clear and scientifically sound pathway for its synthesis and highlights its potential as a valuable building block in medicinal chemistry. The proposed Sonogashira coupling route offers a reliable method for its preparation, opening the door for its exploration in the design and synthesis of next-generation pharmaceuticals.

References

-

Wikipedia. Sonogashira coupling. [Link]

Sources

Solubility Profiling of 1-Chloro-3-ethynyl-2,4-difluorobenzene: A Framework for Novel Compounds

An In-Depth Technical Guide for the Scientific Professional

Abstract

1-Chloro-3-ethynyl-2,4-difluorobenzene is a halogenated ethynylbenzene derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility in organic solvents a prerequisite for any process development, formulation, or synthetic route design. This guide establishes a comprehensive framework for characterizing the solubility of this and other novel compounds where no prior experimental data exists. We will explore the theoretical underpinnings of solubility, detail rigorous experimental protocols for its determination, outline powerful predictive modeling techniques, and address the critical safety considerations for handling such molecules. The integrated approach presented herein combines predictive theory with empirical validation, providing a robust methodology for the modern research scientist.

The Theoretical Foundation of Solubility

The dissolution of a crystalline solid, such as 1-Chloro-3-ethynyl-2,4-difluorobenzene, into a liquid solvent is a thermodynamic process governed by the balance of two primary energy considerations:

-

Lattice Energy (EL): This is the energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice. It is a measure of the stability of the solid state.[1][2] For a solid to dissolve, this energy barrier must be surmounted.

-

Solvation Energy (ES): This is the energy released when molecules of the solute form interactions with molecules of the solvent.[1][2] This process, known as solvation, stabilizes the solute molecules within the solvent matrix.

The overall enthalpy of solution is determined by the interplay between these two forces. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.[3][4][5]

"Like Dissolves Like": A Qualitative Assessment

The adage "like dissolves like" remains a useful starting point for solubility prediction.[6] It suggests that substances with similar polarities are more likely to be miscible. 1-Chloro-3-ethynyl-2,4-difluorobenzene possesses several polar C-F and C-Cl bonds, but also a significant nonpolar aromatic ring and an ethynyl group. This amphiphilic nature suggests it will exhibit intermediate polarity and, therefore, is unlikely to be highly soluble in either very polar solvents (like water) or purely nonpolar solvents (like hexane). Its optimal solubility will likely be found in solvents of moderate polarity.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameters provide a more nuanced, quantitative framework. This model deconstructs the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The central principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[7][8] The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated; a smaller Ra value indicates a higher likelihood of dissolution.[8] For a novel compound like 1-Chloro-3-ethynyl-2,4-difluorobenzene, HSPs can be estimated using group contribution methods, providing a powerful tool for pre-screening and selecting the most promising solvents for experimental testing.[9]

COSMO-RS: A First-Principles Predictive Tool

The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a state-of-the-art method for predicting thermodynamic properties from first principles.[10] It uses quantum chemical calculations to determine the surface charge density of a molecule, and then employs statistical thermodynamics to predict its behavior in a liquid phase.[11][12] Unlike empirical models, COSMO-RS does not require pre-existing experimental data for the specific solute, making it exceptionally valuable for novel compounds.[10][13] It can be used to generate a predicted solubility profile across a wide range of solvents, guiding the experimental design and minimizing unnecessary trials.

Experimental Protocol for Solubility Determination

The gold standard for accurately measuring equilibrium solubility is the Saturation Shake-Flask Method .[14] This procedure ensures that the solution has reached thermodynamic equilibrium, providing highly reliable and reproducible data.

Mandatory Protocol: Saturated Shake-Flask Method

-

Preparation: To a series of glass vials or flasks, add a measured volume (e.g., 5 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of solid 1-Chloro-3-ethynyl-2,4-difluorobenzene to each vial. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker equipped with precise temperature control (e.g., 25 °C or 37 °C). Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[14][15]

-

Trustworthiness Check: To verify that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not significantly change between sequential measurements.[15]

-

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. The most reliable methods are:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a chemically-resistant filter (e.g., PTFE) to remove any suspended microparticles.

-

Causality Note: This step is critical. Failure to completely remove undissolved solid will lead to an overestimation of solubility.[14][16]

-

-

Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent and determine the concentration of 1-Chloro-3-ethynyl-2,4-difluorobenzene using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, expressing the solubility in units such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure statistical validity.[15]

Data Presentation

Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 1-Chloro-3-ethynyl-2,4-difluorobenzene at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

|---|---|---|---|

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 4.0 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Heptane | 0.1 | Experimental Value | Calculated Value |

Predictive Workflow for Solvent Screening

For a novel compound, an efficient strategy combines in silico prediction to narrow the field of potential solvents with targeted experimental work for validation.

Safety and Handling Precautions

As a novel halogenated aromatic compound, 1-Chloro-3-ethynyl-2,4-difluorobenzene must be handled with appropriate caution until comprehensive toxicological data is available.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and safety goggles with side shields.[17][18][19]

-

Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17][19]

-

Spill Response: Keep a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.

-

Waste Disposal: All waste containing this compound, both solid and in solution, must be disposed of in a designated "Halogenated Organic Waste" container for proper incineration. Do not dispose of it down the drain.[19]

Conclusion

This guide provides a robust, multi-faceted strategy for determining the solubility of 1-Chloro-3-ethynyl-2,4-difluorobenzene in organic solvents. By integrating the predictive power of theoretical models like Hansen Solubility Parameters and COSMO-RS with the empirical rigor of the saturated shake-flask method, researchers can efficiently and accurately generate the critical solubility data needed for successful process development. Adherence to the detailed experimental and safety protocols outlined will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Available at: [Link]

-

Lakna. (2018, March 16). Difference Between Solvation Energy and Lattice Energy. Pediaa.com. Available at: [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

-

Filo. (2025, June 10). Define Lattice Energy and Solvation Energy. Why are these concepts important? Filo. Available at: [Link]

-

Frontiers. (2024, October 31). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers. Available at: [Link]

-

ACS Publications. (2025, August 4). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. ACS Publications. Available at: [Link]

-

Scribd. (n.d.). Introduction to Solubility Parameters. Scribd. Available at: [Link]

-

Chemistry LibreTexts. (2023, June 20). Section 9.4: Lattice Energy and Solubility. Chemistry LibreTexts. Available at: [Link]

-

Hansen Solubility. (n.d.). The Handbook - Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility. Chemistry LibreTexts. Available at: [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Available at: [Link]

-

UW-Madison Chemistry 103/104 Resource Book. (n.d.). Solutions and Solubility (part 2) (M3Q2). UW-Madison. Available at: [Link]

-

PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. ResearchGate. Available at: [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Washington State University. (n.d.). Halogenated Solvents. WSU Environmental Health & Safety. Available at: [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. NIST. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD iLibrary. Available at: [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. MIT. Available at: [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. Question: (a) Define Lattice Energy and Solvation Energy. Why are these c.. [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solutions and Solubility (part 2) (M3Q2) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 10. scm.com [scm.com]

- 11. zenodo.org [zenodo.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. approcess.com [approcess.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. pubs.acs.org [pubs.acs.org]

- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 19. hscprep.com.au [hscprep.com.au]

Navigating the Synthesis and Handling of 1-Chloro-3-ethynyl-2,4-difluorobenzene: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Data Gap and Applying Chemical Analogy

Section 1: Hazard Identification and Risk Assessment – A Composite Profile

The primary hazards of 1-Chloro-3-ethynyl-2,4-difluorobenzene can be inferred from related chemical structures. The chloro- and difluoro-benzene moieties suggest a profile that includes flammability, skin and eye irritation, and potential respiratory tract irritation. The presence of the ethynyl group introduces an additional layer of reactivity, particularly concerning the formation of explosive acetylides with certain metals.

Inferred Hazard Classification:

| Hazard Class | Category | Basis for Classification |

| Flammable Liquid | Category 2 or 3 | Based on SDS for similar halogenated benzenes which are often flammable with vapors that can form explosive mixtures with air.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | Halogenated aromatic compounds are frequently cited as causing skin irritation.[1][3] |

| Serious Eye Damage/Irritation | Category 2 | Direct contact with similar chemicals can cause serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Vapors may be irritating to the respiratory system.[3][4] |

| Reactivity Hazards | Not Classified (High Concern) | The terminal alkyne can form explosive metal acetylides. Avoid contact with copper, silver, mercury, and brass with high copper content.[5] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[3] Symptoms of overexposure could include headache, dizziness, and nausea, similar to other volatile organic compounds.[2]

-

Skin Contact: Expected to cause skin irritation.[1][3] Prolonged contact may lead to dermatitis.

-

Eye Contact: Likely to cause serious eye irritation upon direct contact.[1][3]

Section 2: Prudent Practices for Handling and Storage

A multi-layered approach to safety is essential when working with this compound, integrating engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls and Laboratory Setup

All manipulations of 1-Chloro-3-ethynyl-2,4-difluorobenzene, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[6] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory:

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure that clothing fully covers the arms and legs.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Segregation: Mitigating Reactivity and Flammability

Proper storage is critical to prevent hazardous reactions and fire risks.

-

Flammability: Store in a dedicated, well-ventilated flammable liquids storage cabinet, away from heat, sparks, and open flames.[7][8]

-

Incompatibility: Segregate from strong oxidizing agents, acids, and bases.[1][2][9] Crucially, due to the ethynyl group, ensure storage is free from contact with copper, silver, mercury, and their salts to prevent the formation of explosive acetylides.[5]

-

Container Integrity: Keep the container tightly closed in a cool, dry place.[10]

Caption: Logical workflow for the safe storage of 1-Chloro-3-ethynyl-2,4-difluorobenzene.

Section 3: Experimental Workflow and Spill Management

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Prepare all required equipment and reagents.

-

Dispensing: Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools for transfers.

-

Reaction: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Post-Reaction: Quench the reaction carefully and work up as per the established protocol within the fume hood.

-

Decontamination: Clean all glassware and equipment thoroughly after use.

Caption: A generalized, safe experimental workflow for handling the target compound.

Emergency Procedures: Spill and Exposure Response

-

Minor Spill (in fume hood):

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Wipe the area with a suitable solvent and then wash with soap and water.

-

-

Major Spill:

-

Evacuate the immediate area and alert colleagues.

-

If safe to do so, remove ignition sources.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

Section 4: Waste Disposal

Chemical waste must be handled in accordance with institutional and local regulations.

-

Waste Segregation: Halogenated organic waste should be collected in a separate, clearly labeled, and appropriate waste container.[11]

-

Acetylenic Waste: Due to the reactivity of the ethynyl group, it is crucial to ensure that the waste stream is not mixed with incompatible materials, particularly solutions containing heavy metal salts.

-

Container Management: Do not overfill waste containers. Keep them sealed when not in use and store them in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[12]

Conclusion

While a specific Safety Data Sheet for 1-Chloro-3-ethynyl-2,4-difluorobenzene is not currently available, a thorough analysis of its constituent functional groups allows for the development of a robust and conservative safety protocol. By treating this compound with the caution afforded to flammable, irritant, and reactive chemicals, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to the principles of engineering controls, diligent use of personal protective equipment, and strict protocols for storage and waste management are paramount.

References

-

Synergy Recycling. Acetylene Cylinders Disposal. [Link]

-

European Industrial Gases Association (EIGA). GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]

-

University of Colorado Colorado Springs (UCCS) Emergency and Safety Services. Handling and Storage of Hazardous Materials. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. [Link]

-

Safety Office. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

-

Bureau of Indian Standards. Doc. No.: CHD/07/21594 WC. [Link]

-

Australia New Zealand Industrial Gas Association (ANZIGA). GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. [Link]

-

yigas. Material Safety Data Sheet Acetylene (Dissolved). [Link]

-

Health and Safety Executive (HSE). Chemicals - safe use and handling. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

Cleveland State University. Practices for Proper Chemical Storage. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]

- 6. yigasgroup.com [yigasgroup.com]

- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 8. hse.gov.uk [hse.gov.uk]

- 9. dess.uccs.edu [dess.uccs.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. eiga.eu [eiga.eu]

Methodological & Application

Synthesis of EGFR inhibitors using fluorinated ethynylbenzene synthons

Utilizing Fluorinated Ethynylbenzene Synthons in Tyrosine Kinase Inhibitor Design

Executive Summary

This application note details the strategic synthesis of fluorinated Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically focusing on the preparation and utilization of 3-ethynyl-4-fluoroaniline as a high-value fluorinated ethynylbenzene synthon.

Targeting the ATP-binding pocket of EGFR requires precise molecular geometry and electronic distribution. The incorporation of fluorine into the ethynylbenzene moiety serves two critical medicinal chemistry functions:

-

Metabolic Stability: Blocking labile C-H sites (specifically at the 4-position) to retard P450-mediated oxidation.

-

Electronic Modulation: The electronegativity of fluorine alters the pKa of the aniline nitrogen, influencing the nucleophilicity during the coupling to the quinazoline core and the hydrogen-bond donor capability in the active site.

This guide provides a validated, step-by-step protocol for synthesizing this synthon and coupling it to a quinazoline pharmacophore (Erlotinib-like scaffold), supported by mechanistic insights and rigorous quality control measures.

Chemical Strategy & Retrosynthesis

The synthesis is designed around a convergent approach. The pharmacophore is assembled by coupling a 4-chloroquinazoline core with the fluorinated ethynylbenzene synthon .

2.1 Retrosynthetic Analysis

The target molecule is dissected at the

-

Fragment A: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (The Electrophile).

-

Fragment B: 3-Ethynyl-4-fluoroaniline (The Nucleophile/Synthon).[1]

The synthesis of Fragment B (the focus of this note) utilizes a Sonogashira coupling on a nitrobenzene precursor rather than the aniline directly, to prevent catalyst poisoning by the free amine and to leverage the electron-withdrawing effect of the nitro group for facile oxidative addition.

Figure 1: Retrosynthetic strategy prioritizing the convergent assembly of the fluorinated synthon.

Detailed Experimental Protocols

Protocol A: Synthesis of the Fluorinated Synthon (3-Ethynyl-4-fluoroaniline)

Objective: Prepare high-purity 3-ethynyl-4-fluoroaniline from 3-bromo-4-fluoronitrobenzene.

Reagents:

-

3-Bromo-4-fluoronitrobenzene (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (

) (0.02 eq) -

Copper(I) iodide (CuI) (0.01 eq)

-

Triethylamine (

) (Solvent/Base) -

Iron powder (Fe) / Ammonium Chloride (

) (For reduction) -

Potassium Carbonate (

) / Methanol (For deprotection)

Step 1: Sonogashira Coupling

-

Setup: Charge a dry 3-neck round-bottom flask with 3-bromo-4-fluoronitrobenzene (22.0 g, 100 mmol),

(1.4 g, 2 mmol), and CuI (0.19 g, 1 mmol). -

Inertion: Evacuate and backfill with Argon (

) three times. Add degassed -

Addition: Add TMSA (14.7 g, 150 mmol) dropwise via syringe over 20 minutes to control exotherm.

-

Reaction: Heat to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The electron-deficient nitro ring accelerates the reaction compared to aniline analogs.

-

Workup: Filter off triethylammonium salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

, and concentrate to yield the TMS-protected intermediate.

Step 2: Nitro Reduction

-

Reaction: Dissolve the crude intermediate in EtOH/Water (4:1). Add Fe powder (5 eq) and

(5 eq). Reflux at 80°C for 2 hours.-

Note: Avoid catalytic hydrogenation (

) here, as it may reduce the alkyne to an alkane. Iron-mediated reduction is chemoselective for the nitro group.

-

-

Workup: Filter hot through Celite. Concentrate to remove EtOH. Extract aqueous residue with EtOAc.

Step 3: Desilylation

-

Reaction: Dissolve the amino-intermediate in MeOH (100 mL). Add

(1.1 eq). Stir at RT for 2 hours. -

Purification: Concentrate, add water, and extract with DCM. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield 3-ethynyl-4-fluoroaniline as a pale yellow solid.

-

Yield Target: >75% over 3 steps.

-

QC Check:

NMR should show the acetylenic proton singlet at

-

Protocol B: API Assembly (The Coupling)

Objective: Couple the synthon to the quinazoline core via Nucleophilic Aromatic Substitution (

Reagents:

-

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

-

3-Ethynyl-4-fluoroaniline (Synthon from Protocol A) (1.1 eq)

-

Isopropanol (IPA) (Solvent)

-

Pyridine (Catalyst/Base - Optional)

Procedure:

-

Mixing: In a reactor, suspend the 4-chloroquinazoline derivative (10 g) in Isopropanol (150 mL).

-

Addition: Add 3-ethynyl-4-fluoroaniline (1.1 eq).

-

Reaction: Heat to reflux (82°C) for 3-6 hours.

-

Mechanism:[1][2][3] The reaction proceeds via an addition-elimination mechanism. The aniline nitrogen attacks the C4 position of the quinazoline. The leaving group (

) is displaced. -

Self-Validating Step: The product often precipitates as the hydrochloride salt directly from the hot isopropanol solution, driving the equilibrium forward.

-

-

Isolation: Cool to ambient temperature. Filter the precipitate.

-

Washing: Wash the cake with cold IPA (2 x 20 mL) to remove unreacted aniline and impurities.

-

Free Basing (Optional): If the HCl salt is not the desired form, suspend in water/methanol and adjust pH to 8 with

. Extract into EtOAc and recrystallize.

Data Summary & Quality Control

Table 1: Critical Process Parameters (CPP) and Specifications

| Parameter | Specification | Rationale |

| Synthon Purity | >98.5% (HPLC) | Impurities (e.g., des-ethynyl) compete for the quinazoline core. |

| Water Content (Step 1) | <0.05% | Water quenches the Sonogashira catalyst cycle. |

| Reduction Selectivity | >99% Amino-Alkyne | Hydrogenation of the alkyne (over-reduction) is a critical failure mode. |

| Final Product Appearance | Off-white crystalline solid | Color indicates oxidation products (often brown/red). |

Biological Mechanism of Action

The synthesized fluorinated inhibitor functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. The 3-ethynyl-4-fluoroaniline moiety occupies the hydrophobic pocket near the gatekeeper residue (T790M in resistant strains), while the quinazoline N1 accepts a hydrogen bond from Met793 (hinge region).

Figure 2: Mechanism of Action showing the interruption of the RAS/RAF/MEK cascade by competitive binding.

References

-

Development of Fluorinated Erlotinib Analogs

-

Synthon Preparation (Patent Method)

-

Title: Method for preparing 3-ethynyl-4-fluoroaniline (CN102898315B).[1]

- Source: Google P

- URL

-

-

Sonogashira Coupling in Drug Discovery

- Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.

- Source: University of Southampton (ePrints).

-

URL:[Link]

-

Fluorine in Medicinal Chemistry

-

EGFR Inhibitor Design

Sources

- 1. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Fluorinated Analogue of Erlotinib for PET Imaging of EGFR Mutation-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the alkyne group in 1-Chloro-3-ethynyl-2,4-difluorobenzene

Executive Summary & Chemical Environment Analysis

This guide details the functionalization of 1-Chloro-3-ethynyl-2,4-difluorobenzene , a high-value scaffold for kinase inhibitors and agrochemicals.

The molecule presents a unique "Electronic/Steric Paradox" that dictates its reactivity:

-

Electronic Deficiency: The 2,4-difluoro and 1-chloro substitution pattern renders the benzene ring highly electron-deficient. This significantly lowers the pKa of the terminal alkyne proton (

) compared to phenylacetylene ( -

Steric Crowding (The Ortho-Effect): The alkyne at position 3 is flanked by two fluorine atoms. While fluorine is small (Van der Waals radius ~1.47 Å), the ortho-difluoro motif creates a repulsive electrostatic sheath that can destabilize transition states for bulky catalysts (e.g., Pd-phosphines).

-

Chemo-Selectivity Risks: The C-Cl bond at position 1 is activated for oxidative addition by the electron-withdrawing fluorines. Protocols must differentiate between the alkyne (C-H activation/coupling) and the aryl chloride (C-Cl insertion).

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways available for this scaffold. The choice of reagents determines whether the molecule undergoes linear extension (Coupling) or cyclization (Annulation).

Figure 1: Divergent functionalization pathways. Note that strong base/heat can trigger intramolecular nucleophilic aromatic substitution (

Protocol A: Selective Sonogashira Coupling

Objective: C-C bond formation without disturbing the C-Cl bond.

Challenge: The electron-deficient ring makes the C-Cl bond prone to competing oxidative addition by Palladium. Solution: Use a "Copper-Free" or "Low-Temperature" protocol to favor the alkyne reaction. However, due to the ortho-fluorine sterics, a controlled amount of Copper (CuI) is recommended to accelerate the transmetallation step, provided the temperature is kept low.

Materials

-

Substrate: 1-Chloro-3-ethynyl-2,4-difluorobenzene (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.1 equiv) (Iodides react faster than the internal Chloride).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%).

-

Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%).

-

Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio). Do not use strong inorganic bases.

Step-by-Step Methodology

-

Degassing: In a flame-dried Schlenk flask, dissolve the aryl iodide and 1-Chloro-3-ethynyl-2,4-difluorobenzene in anhydrous THF/Et3N. Sparge with Argon for 15 minutes. Oxygen exclusion is critical to prevent Glaser homocoupling of the acidic alkyne.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI simultaneously under a positive stream of Argon. The solution should turn yellow/brown.

-

Reaction: Stir at Room Temperature (20-25°C) .

-

Expert Note: Do not heat above 40°C. Higher temperatures increase the risk of Pd inserting into the C-Cl bond of the difluorobenzene ring.

-

-

Monitoring: Monitor by TLC/LC-MS every 30 minutes. The electron-deficient alkyne reacts rapidly (typically < 2 hours).

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over MgSO4.

Data Interpretation:

| Parameter | Observation | Action |

|---|---|---|

| Reaction Time | > 4 Hours | If slow, add 1 mol% more CuI. Do not increase Temp. |

| Byproduct | Homocoupling (Diyne) | Re-sparge solvents; reduce CuI loading. |

| Byproduct | De-chlorination | Reaction is too hot; Pd is inserting into C-Cl. |

Protocol B: Sterically Tolerant CuAAC (Click Reaction)

Objective: Synthesis of 1,2,3-triazoles as bioisosteres.

Challenge: The lipophilicity of the fluorinated ring requires organic solvents, but standard Click conditions are aqueous. Solution: Use a tBuOH/Water/DCM solvent system to ensure solubility of the fluorinated alkyne.

Materials

-

Substrate: 1-Chloro-3-ethynyl-2,4-difluorobenzene (1.0 equiv).

-

Azide: R-N3 (1.0 equiv).

-

Catalyst: CuSO4 · 5H2O (5 mol%).

-

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand (Optional): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Highly recommended to protect Cu from the fluorinated ring's electronics.

Step-by-Step Methodology

-

Solvent Prep: Prepare a mixture of t-Butanol : Water : Dichloromethane (1:1:0.5). The DCM helps solubilize the fluorinated aromatic.

-

Mixing: Dissolve the alkyne and azide in the solvent mix.

-

Catalyst Activation: In a separate vial, mix CuSO4 and Sodium Ascorbate in water until bright yellow (reduction to Cu(I)). Add this immediately to the main reaction.

-

Agitation: Stir vigorously at RT overnight.

-

Purification: The triazole product often precipitates. If not, extract with DCM.

-

Note: The 2,4-difluoro substitution does not hinder the formation of the metallacycle intermediate in CuAAC, making this a very robust reaction for this scaffold.

-

Protocol C: "The Trap" – Controlled Annulation to Benzofurans

Objective: Intentionally exploiting the ortho-fluorine for heterocycle synthesis.

Mechanism: If the alkyne is activated (e.g., by Au or Cu) in the presence of a nucleophile (like water or hydroxide) and heat, the intermediate enolate can perform an intramolecular

Protocol (Warning: Side Reaction Management)

If you DO NOT want this product, ensure your Sonogashira or Click reactions are:

-

Free of strong hydroxide bases (KOH, NaOH).

-

Kept below 60°C.

-

Free of water (for Sonogashira).

If you DO want to synthesize the benzofuran:

-

Dissolve alkyne in DMSO.

-

Add CuI (10 mol%) and KOH (2.0 equiv).

-

Heat to 80°C for 4 hours.

-

Isolate the cyclized benzofuran product.

References

- Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.NII.ac.jp.

- Copper-promoted hydration and annulation of 2-fluorophenylacetylene deriv

- Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Organic Chemistry Portal.

- Gas-Phase Acidity of Polyfluorinated Hydrocarbons.

Application Note: Site-Selective C-H Functionalization of 2,4-Difluorochlorobenzene Derivatives

Executive Summary

2,4-Difluorochlorobenzene (and its derivatives) represents a "privileged scaffold" in medicinal chemistry. The specific arrangement of fluorine atoms confers metabolic stability and unique lipophilic properties, while the chlorine atom provides a handle for subsequent cross-coupling. However, traditional functionalization via electrophilic aromatic substitution (SEAr) is often sluggish and unselective due to the deactivated nature of the arene.

This guide details two complementary C-H Activation strategies that allow researchers to selectively functionalize this scaffold without pre-functionalization:

-

Pd-Catalyzed Direct Arylation: Targets the C3-position (thermodynamically controlled by C-H acidity).

-

Ir-Catalyzed C-H Borylation: Targets the C5/C6-positions (kinetically controlled by steric accessibility).

Mechanistic Foundation & Regioselectivity[1][2][3]

Understanding the underlying mechanism is critical for troubleshooting and optimization. The reactivity of 2,4-difluorochlorobenzene is defined by the competition between acidity and sterics .

The Substrate Map

-

C3-H (Between two Fluorines): The most acidic proton (pKa ~26-27 in DMSO). The inductive effect of the ortho-fluorines makes this bond highly susceptible to base-assisted deprotonation.

-

C5-H & C6-H: Significantly less acidic but sterically more accessible.

Mechanism: Concerted Metallation-Deprotonation (CMD)

For Palladium-catalyzed arylation, the reaction proceeds via the CMD pathway (also known as AMLA). A carbonate base and a pivalate additive work in tandem.[1] The pivalate acts as a "proton shuttle," coordinating to the Pd(II) center and simultaneously abstracting the proton from the arene. This lowers the energy barrier for cleaving the strong C-H bond.[1]

Visualization: Decision Matrix & Mechanism

The following diagram illustrates the divergent pathways and the CMD transition state.

Figure 1: Regiodivergent workflow. Pd/Pivalate systems target the acidic C3 site via CMD, while Ir/Bipyridine systems target the sterically open C5/C6 sites.

Protocol A: Pd-Catalyzed Direct Arylation (C3-Selective)[3]

This protocol utilizes the "Fagnou Conditions," leveraging pivalic acid to lower the activation energy of the C3-H bond.

Target: Biaryl formation at the C3 position (between the two fluorines).

Materials

| Component | Reagent | Equiv/Conc.[2] | Role |

| Catalyst | Pd(OAc)₂ | 2-5 mol% | Pre-catalyst |

| Ligand | PCy₃ HBF₄ (or DavePhos) | 4-10 mol% | Electron-rich phosphine to stabilize Pd |

| Additive | Pivalic Acid (PivOH) | 30 mol% | Critical: Proton shuttle for CMD |

| Base | K₂CO₃ (Anhydrous) | 2.0 - 3.0 equiv | Regenerates pivalate; neutralizes acid |

| Coupling Partner | Aryl Bromide (Ar-Br) | 1.0 equiv | Electrophile |

| Substrate | 2,4-Difluorochlorobenzene | 1.2 - 1.5 equiv | Nucleophile (via C-H activation) |

| Solvent | Toluene or DMA | 0.2 - 0.5 M | Reaction medium |

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial (screw-cap) and a magnetic stir bar.

-

Solids Addition: In a glovebox (or under active N₂ flow), add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.5 equiv), and the Aryl Bromide (1.0 equiv).

-

Note: If the substrate is a solid, add it here.

-

-

Liquids Addition: Add the solvent (Toluene, anhydrous) followed by 2,4-difluorochlorobenzene (1.5 equiv) and Pivalic Acid (30 mol%).

-

Sealing & Heating: Seal the vial tightly. Heat to 100–110 °C for 12–16 hours.

-

Observation: The reaction mixture often turns black (Pd nanoparticles) if the catalyst decomposes, but a dark brown/orange color is typical for active catalysis.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a short pad of silica or Celite to remove inorganic salts.

-

Purification: Concentrate in vacuo and purify via flash chromatography.

Validation Check:

-

¹⁹F NMR: The product will show a distinct shift in the fluorine signals. The disappearance of the triplet-of-triplets coupling pattern of the C3-H (if visible in proton NMR) confirms substitution at that site.

Protocol B: Ir-Catalyzed C-H Borylation (C5/C6-Selective)

This protocol uses an Iridium(III) catalytic cycle where regioselectivity is governed purely by steric hindrance.

Target: Aryl boronate ester formation at C5 or C6 (Meta to Cl/Para to F).

Materials

| Component | Reagent | Equiv/Conc. | Role |

| Pre-catalyst | [Ir(cod)(OMe)]₂ | 1-2 mol% | Iridium source |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 2-4 mol% | Steric directing ligand |

| Boron Source | B₂pin₂ (Bis(pinacolato)diboron) | 1.0 equiv | Boron donor |

| Substrate | 2,4-Difluorochlorobenzene | 1.0 - 1.5 equiv | Substrate |

| Solvent | THF or Hexane | 0.5 M | Non-polar solvent preferred |

Step-by-Step Procedure

-

Catalyst Activation (Pre-complexation): In a glovebox, mix [Ir(cod)(OMe)]₂ and dtbpy in a small amount of solvent (THF). Stir for 5–10 minutes. The solution should turn dark brown/red.

-

Reaction Assembly: Add B₂pin₂ and the substrate (2,4-difluorochlorobenzene) to the catalyst solution.

-

Conditions: Seal the vessel. Heat to 60–80 °C for 4–8 hours.

-

Note: Many of these reactions proceed at Room Temperature if allowed to run for 24h.

-

-

Work-up: Cool the reaction. Do not perform an aqueous work-up if the boronic ester is unstable. Simply remove the solvent in vacuo.

-

Purification: Pass through a short silica plug (eluting with Hexane/EtOAc) to remove the catalyst.

-

Caution: Pinacol esters can hydrolyze on silica; perform this step quickly or use neutral alumina.

-

Troubleshooting & Optimization

Common Failure Modes

-

No Reaction (Pd-Arylation):

-

Cause: Catalyst poisoning by moisture or oxygen.

-

Fix: Ensure K₂CO₃ is finely ground and anhydrous. Use a glovebox for setup.

-

Cause: Substrate inhibition.

-

Fix: Increase the concentration of Pivalic Acid to 50 mol%.

-

-

Regioselectivity Erosion:

-

If C3 selectivity drops (in Pd-arylation), switch solvent from polar (DMA) to non-polar (Toluene) to enhance the "tight ion pair" effect of the CMD transition state.

-

Safety Note: Hydrodehalogenation

In 2,4-difluorochlorobenzene, the C-Cl bond is susceptible to oxidative addition by Pd(0).

-

Risk:[2][3] The Pd catalyst might insert into the C-Cl bond instead of performing C-H activation.

-

Mitigation: Use electron-rich, bulky phosphines (like PCy₃ or DavePhos) which favor the CMD pathway over oxidative addition into aryl chlorides. Keep the temperature below 120 °C.

References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

-

Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. [Link]

-

Cho, S. H., Hartwig, J. F., et al. (2010). C-H Activation for the Synthesis of Heterocyclic Compounds. Chemical Reviews. [Link]

-

Ishiyama, T., & Miyaura, N. (2010). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: Recent Developments and Applications. The Chemical Record. [Link]

-

Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society. [Link]

Sources

Optimizing Sonogashira Coupling Yields with Electron-Deficient Aryl Alkynes: An Application Guide

Introduction: The Enduring Power of the Sonogashira Coupling in Complex Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] Its utility in drug discovery is particularly noteworthy for the construction of complex molecular architectures and for the late-stage functionalization of intricate molecules, which accelerates the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]

However, the efficiency of the Sonogashira coupling can be significantly hampered when employing electron-deficient aryl alkynes. These substrates, while crucial for accessing a wide range of biologically active compounds, often lead to diminished yields and the formation of undesirable byproducts. This guide provides a deep dive into the mechanistic challenges posed by electron-deficient aryl alkynes and offers a suite of field-proven strategies and detailed protocols to overcome these obstacles, ensuring high-yield and reproducible outcomes for researchers, scientists, and drug development professionals.

The Mechanistic Challenge of Electron-Deficient Aryl Alkynes

The decreased reactivity of electron-deficient aryl alkynes in Sonogashira couplings stems from a combination of electronic and mechanistic factors. The electron-withdrawing groups on the alkyne increase the acidity of the acetylenic proton, which can paradoxically lead to a higher propensity for side reactions.

The primary culprit for reduced yields is often the homocoupling of the alkyne to form a 1,3-diyne, commonly known as the Glaser coupling.[4] This side reaction is particularly prevalent with electron-deficient alkynes under standard Sonogashira conditions. The presence of an oxidant, such as air, can exacerbate this issue.[4] Furthermore, the electronic nature of the alkyne can influence the rate-determining step of the catalytic cycle. For electron-poor alkynes, a mechanistic shift may occur where the proton transfer from the alkyne to the base becomes the slow step in the formation of the crucial copper acetylide intermediate.[5][6]

Visualizing the Catalytic Cycles and Competing Pathways

To better understand the intricacies of the Sonogashira coupling and the competing Glaser side reaction, the following diagrams illustrate the key steps involved.

Figure 1: Simplified representation of the Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Strategic Optimization for Enhanced Yields

Overcoming the challenges associated with electron-deficient aryl alkynes requires a multi-pronged approach to reaction optimization. The following sections detail key experimental parameters and provide evidence-based recommendations.

The Critical Role of Ligand Selection

The choice of ligand for the palladium catalyst is paramount. Electron-rich and sterically bulky phosphine ligands can significantly enhance the rate of oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination step.[2] For particularly challenging substrates, such as electron-rich aryl chlorides, bulky electron-rich phosphine ligands like XPhos are often necessary.[4] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, demonstrating high catalytic activity in Sonogashira couplings of unactivated alkyl halides.[7]

Copper-Free Conditions: A Paradigm Shift

While the classic Sonogashira protocol utilizes a copper(I) co-catalyst, its presence can promote the undesirable Glaser coupling.[4] Consequently, a significant body of research has focused on developing efficient copper-free Sonogashira couplings.[8] These methods often rely on a palladium-only catalytic system and have proven effective for a wide range of substrates, including electron-deficient aryl bromides and iodides. In some instances, the addition of a copper(I) co-catalyst can even inhibit product formation with certain catalyst systems.[9]

A notable advancement in copper-free Sonogashira reactions is the use of a dual palladium catalyst system, where one palladium complex is optimized for oxidative addition and the other for alkyne activation, proceeding through a Pd-Pd transmetalation pathway.[10] This approach has shown success in coupling various electron-rich, electron-deficient, and sterically demanding partners at room temperature with low palladium loadings.[10]

The Influence of Base and Solvent

The choice of base and solvent system plays a crucial role in the reaction's success.[11] While traditional conditions often employ amine bases like triethylamine or diisopropylethylamine, alternative inorganic bases such as cesium carbonate (Cs₂CO₃) have demonstrated high efficacy, particularly in copper-free systems with aryl chlorides.[12][13] For some copper- and amine-free protocols, tetrabutylammonium acetate (Bu₄NOAc) has been identified as a key reagent, enabling reactions to proceed efficiently at room temperature.[14]

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and can significantly impact reaction rates and yields.[14][11][12] The selection of the optimal base and solvent is often substrate-dependent and requires empirical screening.

Optimization Workflow

Figure 2: A logical workflow for optimizing Sonogashira couplings with challenging electron-deficient aryl alkynes.

Detailed Application Protocols

The following protocols are provided as starting points for optimization. Researchers should note that the optimal conditions may vary depending on the specific substrates.

Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Deficient Aryl Bromide

This protocol is adapted from methodologies that have proven effective for electron-deficient aryl bromides.[14][10]

Materials:

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Electron-deficient aryl bromide (1.0 equiv)

-

Electron-deficient aryl alkyne (1.2 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane, 0.1 M)

-

Anhydrous, degassed reaction vessel

Procedure:

-

To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium catalyst, ligand, and base.

-

Add the aryl bromide and the solvent.

-

Degas the mixture by three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Add the aryl alkyne via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Mild, Copper- and Amine-Free Sonogashira Coupling

This protocol is based on the use of tetrabutylammonium acetate as a base, which allows for mild reaction conditions.[14]

Materials:

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)

-

Electron-deficient aryl iodide (1.0 equiv)

-

Electron-deficient aryl alkyne (1.5 equiv)

-

Tetrabutylammonium acetate (Bu₄NOAc, 1.5 equiv)

-

Solvent (e.g., DMF, 0.2 M)

-

Reaction vessel

Procedure:

-

In a reaction vial, combine the palladium catalyst, aryl iodide, and tetrabutylammonium acetate.

-

Add the solvent (DMF) followed by the aryl alkyne.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to afford the desired product.

Data Summary: A Comparative Overview of Conditions

The following table summarizes various conditions that have been successfully employed for Sonogashira couplings, highlighting the versatility of the reaction.

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Substrate Scope | Reference |

| PdCl₂(PCy₃)₂ | None | Cs₂CO₃ | DMSO | 100-120 °C | Electron-deficient aryl chlorides | [12][13] |

| Pd(OAc)₂ / Ligand | None | Bu₄NOAc | DMF | Room Temp | Electron-deficient aryl iodides/bromides | [14] |

| Dual Pd System | None | K₂CO₃/DABCO | 1,4-Dioxane | Room Temp | Electron-deficient aryl bromides | [10] |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DME | Room Temp - 80 °C | General aryl iodides | [15] |

| Pd/NHC | CuI | Cs₂CO₃ | Dioxane | 25-60 °C | Unactivated alkyl bromides/iodides | [7] |

Conclusion: A Pathway to Success

The Sonogashira coupling of electron-deficient aryl alkynes, while challenging, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the underlying mechanistic hurdles, particularly the propensity for Glaser homocoupling, researchers can make informed decisions to optimize their reaction conditions. The strategic implementation of copper-free protocols, coupled with the judicious selection of ligands, bases, and solvents, provides a robust toolkit for overcoming these challenges. The protocols and strategies outlined in this guide are designed to empower scientists in their pursuit of novel molecular entities, ultimately accelerating the pace of discovery in medicinal chemistry and materials science.

References

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). Applied Organometallic Chemistry. Available at: [Link]

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available at: [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2011). ACS Chemical Biology, 6(9), 934-941. Available at: [Link]

-

Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(10), 3959–3964. Available at: [Link]

-

Yi, C., & Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537. Available at: [Link]

-

Sonogashira coupling. In Wikipedia. Retrieved February 15, 2024, from [Link]

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

-

Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. (2006). R Discovery. Available at: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5155-5182. Available at: [Link]

- Boulton, L. (2016). Sonogashira Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(15), 8966-8991. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). R Discovery. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

-

The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. (2003). Journal of the American Chemical Society, 125(44), 13356–13357. Available at: [Link]

-

Sonogashira cross-coupling reactions from alkynes 6-9. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

-

ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. (2025). ResearchGate. Available at: [Link]

-

Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945–948. Available at: [Link]

-

Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (2018). ACS Catalysis, 8(1), 223-227. Available at: [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 262-285. Available at: [Link]

-

Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2025). ResearchGate. Available at: [Link]

-

Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jocpr.com [jocpr.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 12. Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes [organic-chemistry.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-Chloro-3-ethynyl-2,4-difluorobenzene

Here is the technical support guide for 1-Chloro-3-ethynyl-2,4-difluorobenzene , designed for researchers and drug development professionals.

Product: 1-Chloro-3-ethynyl-2,4-difluorobenzene (CAS: 1435-44-5) Application Focus: Cross-coupling (Sonogashira), Click Chemistry, and Kinase Inhibitor Synthesis Document Type: Troubleshooting Guide & FAQ Version: 2.1 (Current as of 2026)

Part 1: Executive Technical Summary

1-Chloro-3-ethynyl-2,4-difluorobenzene is a highly functionalized building block characterized by three distinct reactivity vectors: a terminal alkyne, two electrophilic fluorines (activated by the electron-withdrawing ethynyl and chloro groups), and an aryl chloride.

While the terminal alkyne is the primary handle for functionalization, the 2,4-difluoro substitution pattern renders the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions. This creates a "reactivity competition" that users must manage: you need a base to activate the alkyne for coupling, but a base that is too nucleophilic (or strong) will degrade the aromatic core.

Core Reactivity Profile

-

Terminal Alkyne (

): Readily deprotonated by amines, carbonates, and alkoxides. -

SNAr Susceptibility: High. The C-4 and C-2 fluorines are activated by the ortho/para electron-withdrawing ethynyl group. Strong nucleophiles (e.g.,

, -

Benzyne Risk: Moderate to Low. Requires very strong bases (e.g.,

-BuLi) which first lithiate the alkyne.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Appearance of "Hydrolysis" Impurities (Phenols/Ethers)

User Report: "I am running a Sonogashira coupling using NaOH or NaOMe as the base. I see a new spot on TLC that corresponds to a mass of

Root Cause Analysis:

This is not hydrolysis of the alkyne. It is Nucleophilic Aromatic Substitution (SNAr) .[1][2]

The 2,4-difluoro motif is highly electrophilic. Hydroxide (

Corrective Action:

-

Switch Bases: Immediately stop using nucleophilic bases like NaOH, KOH, or NaOMe.

-

Recommended Substitutes:

-

Inorganic: Cesium Carbonate (

) or Potassium Phosphate ( -

Organic: Diisopropylamine (DIPA) or Triethylamine (TEA). Steric bulk reduces nucleophilicity.

-

Issue 2: Reaction Mixture Turns Black/Tar-like

User Report: "The reaction started clear but rapidly turned black. Yield is low."

Root Cause Analysis: This indicates Glaser Homocoupling or Polymerization .

-

Glaser Coupling: In the presence of Oxygen (

) and Copper ( -

Base-Mediated Polymerization: Fluorinated phenylacetylenes are prone to oligomerization at high temperatures in basic media.

Corrective Action:

-